molecular formula C29H35N3O4 B14978111 N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14978111
M. Wt: 489.6 g/mol
InChI Key: OVXNRVVTFGUKHZ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzodioxin moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the piperidine intermediate: This step involves the reaction of 4-tert-butylphenyl with piperidine under controlled conditions.

    Synthesis of the benzodioxin moiety: This involves the cyclization of appropriate precursors to form the benzodioxin ring.

    Coupling reactions: The piperidine intermediate is then coupled with the benzodioxin moiety using suitable coupling agents and catalysts.

    Formation of the oxazole ring: The final step involves the cyclization to form the oxazole ring, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C29H35N3O4

Molecular Weight

489.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-piperidin-1-ylethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C29H35N3O4/c1-29(2,3)22-10-7-20(8-11-22)24(32-13-5-4-6-14-32)19-30-28(33)23-18-26(36-31-23)21-9-12-25-27(17-21)35-16-15-34-25/h7-12,17-18,24H,4-6,13-16,19H2,1-3H3,(H,30,33)

InChI Key

OVXNRVVTFGUKHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCCCC5

Origin of Product

United States

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